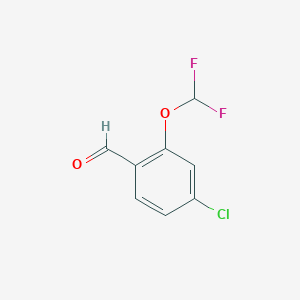

4-Chloro-2-(difluoromethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 . This compound is characterized by the presence of a chloro group and a difluoromethoxy group attached to a benzaldehyde core. It is a versatile compound used extensively in various fields of research and industry.

Méthodes De Préparation

One common method involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ether under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .

Analyse Des Réactions Chimiques

4-Chloro-2-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include 4-chloro-2-(difluoromethoxy)benzoic acid, 4-chloro-2-(difluoromethoxy)benzyl alcohol, and various substituted derivatives .

Applications De Recherche Scientifique

4-Chloro-2-(difluoromethoxy)benzaldehyde is utilized in several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

4-Chloro-2-(difluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:

4-Chloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.

4-Chloro-2-fluorobenzaldehyde: Similar structure but with a single fluorine atom instead of a difluoromethoxy group.

4-Chloro-2-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

Activité Biologique

4-Chloro-2-(difluoromethoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde functional group substituted with a chloro and a difluoromethoxy group. Its molecular formula is C8H6ClF2O, and it has a molecular weight of 192.58 g/mol. The unique combination of these functional groups may enhance its reactivity and biological properties, making it a candidate for further investigation in drug discovery and other applications.

The presence of the aldehyde functional group (C=O) suggests that this compound could serve as a building block in the synthesis of more complex organic molecules. Aromatic aldehydes with halogen substituents like chlorine have been explored for their potential biological activities, and the introduction of the difluoromethoxy group might modulate these activities significantly.

Antibacterial Activity

Benzaldehyde and its derivatives have been studied for their antibacterial properties. For instance, benzaldehyde has shown the ability to modulate the effectiveness of antibiotics like norfloxacin and ciprofloxacin against various bacterial strains, suggesting that similar compounds may exhibit comparable activities . The modulation effect observed indicates that this compound could potentially enhance antibiotic efficacy through mechanisms involving changes in bacterial membrane permeability.

Anti-inflammatory Potential

Research on related compounds has indicated anti-inflammatory activities. For example, certain benzaldehyde derivatives have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds with similar structural features have demonstrated significant COX-2 inhibition, which could suggest a pathway for exploring the anti-inflammatory effects of this compound .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Difluoromethoxybenzaldehyde | Contains difluoromethoxy group | Lacks chlorine substituent |

| 3-Hydroxy-4-difluoromethoxybenzaldehyde | Hydroxyl substitution at position 3 | Exhibits different reactivity profile |

| 4-Chloro-3-difluoromethoxybenzaldehyde | Chlorine at position 4 | Similar reactivity but different position |

| 4-Fluoro-2-(difluoromethoxy)benzaldehyde | Fluoro instead of chloro | May exhibit different biological activity |

The differences in substituents can lead to variations in biological activity, suggesting that further studies on this compound are warranted.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research into related benzaldehydes provides valuable insights:

- Antibiotic Modulation : Benzaldehyde derivatives were shown to reduce the minimum inhibitory concentration (MIC) of fluoroquinolones against resistant strains of Staphylococcus aureus, indicating potential for enhancing antibiotic efficacy through structural modifications .

- Toxicity Studies : The toxicity of benzaldehyde derivatives was evaluated using Drosophila melanogaster, revealing significant toxic effects that warrant consideration in any biological application or therapeutic context .

- COX Inhibition : Several studies have reported IC50 values for COX inhibition among benzaldehyde derivatives, demonstrating their potential as anti-inflammatory agents. For instance, some compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Propriétés

IUPAC Name |

4-chloro-2-(difluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIQXMVKVMXMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.